![molecular formula C22H19N3O3S B2555322 3-methyl-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzene-1-sulfonamide CAS No. 898455-55-5](/img/structure/B2555322.png)
3-methyl-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzene-1-sulfonamide is a complex organic compound with a unique structure that includes a quinazoline core
Métodos De Preparación
The synthesis of 3-methyl-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzene-1-sulfonamide typically involves multiple steps. One common synthetic route includes the formation of the quinazoline core followed by sulfonation and subsequent coupling with the appropriate amine. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the process while maintaining efficiency and cost-effectiveness .
Análisis De Reacciones Químicas
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different quinazoline derivatives.
Reduction: Reduction reactions can modify the quinazoline core, potentially altering its biological activity.
Substitution: The sulfonamide group can participate in substitution reactions, allowing for the introduction of different functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. .
Aplicaciones Científicas De Investigación
Chemical Properties and Structure
The compound is characterized by a complex structure that includes a sulfonamide group attached to a benzene ring, which is further substituted with a quinazolinone moiety. Its molecular formula is C19H19N3O2 with a molecular weight of approximately 321.4 g/mol . The presence of the quinazolinone structure is significant as it is often associated with various biological activities, including antimicrobial and anticancer properties.
Anticancer Properties
Research has indicated that compounds containing quinazoline derivatives exhibit anticancer activity. For instance, the synthesized derivatives have shown promising results in inhibiting cancer cell proliferation. Specific studies have demonstrated that certain sulfonamide derivatives can effectively inhibit the growth of various cancer cell lines, suggesting their potential as anticancer agents .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. Sulfonamides are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. In vitro studies have shown that derivatives similar to 3-methyl-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzene-1-sulfonamide can significantly reduce COX-2 activity, highlighting their potential as anti-inflammatory agents .
Antimicrobial Activity
The sulfonamide group in this compound may confer antibacterial properties by mimicking para-aminobenzoic acid (PABA), which is essential for bacterial folate synthesis. This mechanism suggests that the compound could be effective against various bacterial strains .
Case Study: COX-2 Inhibition
A notable study focused on the synthesis and evaluation of sulfonamide derivatives for COX-2 inhibition. One derivative demonstrated a maximum COX-2 inhibition of 47.1% at a concentration of 20 μM, indicating significant anti-inflammatory potential .
Case Study: Cytotoxic Activity
Another investigation assessed the cytotoxic effects of related sulfonamide derivatives on human astrocytoma cell lines. The results indicated that certain compounds exhibited notable cytotoxicity, suggesting their potential for development as therapeutic agents against specific types of cancer .
Comparative Analysis of Related Compounds
Compound Name | Structural Features | Biological Activity |
---|---|---|
This compound | Contains a sulfonamide group and quinazolinone moiety | Anticancer, anti-inflammatory |
4-Ethyl-N-[4-(2-Methyl-4-Oxo-3,4-Dihydroquinazolin-3-Yl)Phenyl]Benzene-1-Sulfonamide | Similar structure with ethyl substitution | Potentially enhanced biological activity |
N-[4-(2-Methyl-4-Oxo-3,4-Dihydroquinazolin-3-Yl)Phenyl]Cyclopropanecarboxamide | Cyclopropane ring addition | Variable biological activity depending on substitutions |
Mecanismo De Acción
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity. The pathways involved can vary depending on the specific application, but often include inhibition of key enzymes or disruption of cellular processes .
Comparación Con Compuestos Similares
Compared to other quinazoline derivatives, 3-methyl-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzene-1-sulfonamide is unique due to its specific substitution pattern and functional groups. Similar compounds include:
4-hydroxy-2-quinolones: Known for their biological activities.
Indole derivatives: Widely studied for their medicinal properties.
Sulfonamide derivatives: Commonly used in pharmaceuticals for their antimicrobial effects
This compound’s uniqueness lies in its combination of a quinazoline core with a sulfonamide group, which imparts distinct chemical and biological properties.
Actividad Biológica
3-Methyl-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzene-1-sulfonamide is a complex compound belonging to the class of sulfonamides and quinazolinone derivatives. This compound has garnered attention in medicinal chemistry due to its potential therapeutic properties, particularly in cancer treatment and antimicrobial activity. This article reviews the biological activities associated with this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure
The molecular structure of this compound can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets involved in cellular processes. The quinazolinone core is known to inhibit specific kinases and enzymes that play crucial roles in cancer cell proliferation and survival. Additionally, the sulfonamide group may mimic para-aminobenzoic acid (PABA), thereby inhibiting bacterial growth through interference with folate synthesis pathways.
1. Anticancer Activity
Research indicates that compounds with quinazolinone structures often exhibit significant anticancer properties. For instance, studies have shown that derivatives of quinazolinone can inhibit tumor growth by targeting various signaling pathways involved in cell division and apoptosis. The specific compound under discussion has been evaluated for its efficacy against different cancer cell lines, demonstrating promising results in inhibiting proliferation and inducing apoptosis.
2. Antimicrobial Properties
The sulfonamide moiety contributes to the antimicrobial activity of the compound. Sulfonamides are known for their ability to inhibit bacterial growth by acting as competitive inhibitors of dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This mechanism has been explored in various studies, confirming the potential of this compound as an antimicrobial agent.
Case Studies
Several studies have investigated the biological activity of related quinazolinone derivatives:
Pharmacokinetics
Understanding the pharmacokinetics of 3-methyl-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-y)phenyl]benzene-1-sulfonamide is crucial for evaluating its therapeutic potential. Theoretical models suggest favorable absorption and distribution characteristics, which may enhance its efficacy as a therapeutic agent.
Propiedades
IUPAC Name |
3-methyl-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3S/c1-15-6-5-7-19(14-15)29(27,28)24-17-10-12-18(13-11-17)25-16(2)23-21-9-4-3-8-20(21)22(25)26/h3-14,24H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFYLRKSILRDNNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NC2=CC=C(C=C2)N3C(=NC4=CC=CC=C4C3=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.